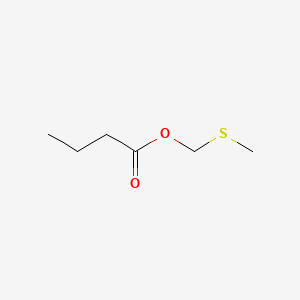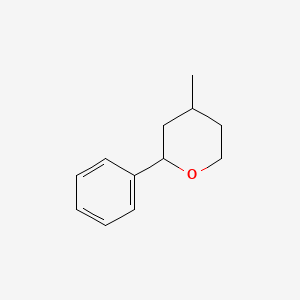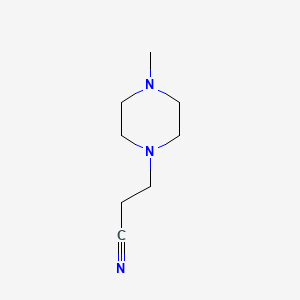
4-(3-甲基苯基)苯甲酸
概述
描述
4-(3-Methylphenyl)benzoic acid is an organic compound with the molecular formula C14H12O2 It is a derivative of benzoic acid, where a methyl group is attached to the benzene ring at the meta position relative to the carboxyl group
科学研究应用
4-(3-Methylphenyl)benzoic acid has several applications in scientific research:
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Methylphenyl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods: In industrial settings, the production of 4-(3-Methylphenyl)benzoic acid often involves the oxidation of 3-methylbiphenyl using strong oxidizing agents such as potassium permanganate or chromic acid . The reaction is typically carried out under controlled conditions to ensure high yield and purity of the product.
化学反应分析
Types of Reactions: 4-(3-Methylphenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxyl group, resulting in the formation of 4-(3-Carboxyphenyl)benzoic acid.
Reduction: The carboxyl group can be reduced to form the corresponding alcohol, 4-(3-Methylphenyl)benzyl alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromic acid in an acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in an aprotic solvent.
Major Products Formed:
Oxidation: 4-(3-Carboxyphenyl)benzoic acid.
Reduction: 4-(3-Methylphenyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagent used.
作用机制
The mechanism of action of 4-(3-Methylphenyl)benzoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. For example, it can inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific derivative or application.
相似化合物的比较
4-(4-Methylphenyl)benzoic acid: Similar structure but with the methyl group at the para position.
3-Methylbiphenyl-4-carboxylic acid: Similar structure but with the carboxyl group at the para position relative to the methyl group.
Comparison: 4-(3-Methylphenyl)benzoic acid is unique due to the position of the methyl group, which can influence its chemical reactivity and physical properties. For instance, the meta position of the methyl group can affect the compound’s electron density and steric hindrance, leading to different reactivity patterns compared to its para-substituted analogs .
属性
IUPAC Name |
4-(3-methylphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-10-3-2-4-13(9-10)11-5-7-12(8-6-11)14(15)16/h2-9H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVFLWXCNPWFJEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374920 | |
| Record name | 4-(3-Methylphenyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5728-33-6 | |
| Record name | 3′-Methyl[1,1′-biphenyl]-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5728-33-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-Methylphenyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3'-Methyl-biphenyl-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions "high optical anisotropy" as a desirable property. How does the structure of 4-(3-Methylphenyl)benzoic acid, with its biphenyl core, contribute to this property?
A: Optical anisotropy arises from the difference in a molecule's ability to interact with light polarized along different axes. Biphenyl compounds, like 4-(3-Methylphenyl)benzoic acid, often exhibit high optical anisotropy due to their elongated, somewhat rigid structure. This shape can lead to a significant difference in electron density along the molecule's long axis compared to its short axis. This difference in electron density translates to a difference in how easily light can polarize along those axes, resulting in birefringence, a key characteristic of optically anisotropic materials. []
Q2: The researchers designed mixtures to fine-tune properties like spontaneous polarization. How might the presence of a carboxylic acid group in 4-(3-Methylphenyl)benzoic acid influence its interactions within a liquid crystal mixture?
A: The carboxylic acid group in 4-(3-Methylphenyl)benzoic acid offers a site for both hydrogen bonding and potential dipole-dipole interactions. In a liquid crystal mixture, these interactions can influence the molecular packing and overall organization of the liquid crystal phases. For example, hydrogen bonding between 4-(3-Methylphenyl)benzoic acid and other components could lead to the formation of supramolecular structures, impacting the material's viscosity, helical pitch (if chiral), and response to electric fields. These factors are crucial in determining the electro-optic properties of ferroelectric liquid crystals. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














